molecular formula C7H4Br2O B114249 3,5-Dibromobenzaldehyde CAS No. 56990-02-4

3,5-Dibromobenzaldehyde

Cat. No.: B114249
CAS No.: 56990-02-4
M. Wt: 263.91 g/mol
InChI Key: ZLDMZIXUGCGKMB-UHFFFAOYSA-N
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Description

1.1 Physical and Chemical Properties 3,5-Dibromobenzaldehyde (CAS No. 56990-02-4) is a halogenated aromatic aldehyde with the molecular formula C₇H₄Br₂O and a molecular weight of 263.91 g/mol . Key properties include:

  • Melting Point: 84–88 °C
  • Boiling Point: 287.2 ± 20.0 °C (at 760 mmHg)
  • Density: 2.0 ± 0.1 g/cm³
  • Solubility: Insoluble in water but soluble in methanol, dimethyl sulfoxide (DMSO), and ethyl acetate .
  • Appearance: White to pale yellow crystalline powder .

1.2 Synthesis Methods
this compound is synthesized via:

  • Halogenation of Benzaldehyde Derivatives: Reaction of 1,3,5-tribromobenzene with n-BuLi and dimethylformamide (DMF), followed by bromination with BBr₃ (72% yield) .
  • Commercial Availability: Now readily sourced from suppliers (e.g., Beta Pharma, Inc.), eliminating the need for complex synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From 1,3,5-tribromobenzene

      Reagents: 1,3,5-tribromobenzene, n-butyllithium, dimethylformamide (DMF).

      Conditions: The reaction is carried out at -78°C. 1,3,5-tribromobenzene is treated with n-butyllithium to form a lithiated intermediate, which is then reacted with DMF to yield 3,5-dibromobenzaldehyde.

  • From o-nitrobenzaldehyde

      Reagents: o-nitrobenzaldehyde, iron powder, glacial acetic acid, bromine.

      Conditions: o-nitrobenzaldehyde is reduced using iron powder and glacial acetic acid to form o-aminobenzaldehyde.

Industrial Production Methods:

    Bromination of Benzaldehyde:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions

Scientific Research Applications

Pharmaceutical Synthesis

3,5-Dibromobenzaldehyde serves as a crucial intermediate in the development of several pharmaceutical agents. It is particularly notable for its role in synthesizing compounds that target cancer and bacterial infections. For instance, derivatives of this compound have been utilized to create antibacterial agents and anticancer drugs through various synthetic pathways, including the synthesis of podophyllotoxin mimetics .

Key Case Studies:

  • Synthesis of Anticancer Agents: Research has demonstrated the effectiveness of this compound in synthesizing pyridopyrazoles that exhibit anticancer properties. These compounds were designed to mimic natural products with therapeutic potential against cancer cells .
  • Development of Antibiotics: The compound has been explored as a precursor for synthesizing novel antibiotics, leveraging its reactivity to form complex molecular structures that can inhibit bacterial growth .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for creating complex molecules. Its reactivity allows it to participate in various reactions such as Suzuki-Miyaura cross-coupling reactions and allylic alkylation processes. These reactions facilitate the formation of new carbon-carbon bonds, essential for developing diverse organic compounds .

Applications:

  • Suzuki-Miyaura Cross-Coupling: This reaction utilizes this compound to form biaryl compounds which are significant in medicinal chemistry .
  • Synthesis of Fluorescent Dyes: The compound has been used to synthesize blue fluorescent dye derivatives for applications in organic light-emitting diodes (OLEDs), showcasing its utility in material science .

Material Science

The compound is also significant in material science for producing specialty polymers and resins. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance. This makes it suitable for applications in coatings and advanced materials where durability is paramount .

Material Properties:

  • Thermal Stability: Polymers synthesized with this compound exhibit improved thermal properties compared to traditional materials.
  • Chemical Resistance: The compound's structure contributes to the chemical resilience of materials developed from it.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for identifying and quantifying other chemical substances. Its ability to form derivatives with various analytes makes it useful in chromatographic techniques and spectroscopic analyses .

Analytical Applications:

  • Reagent in Chromatography: It is used to create derivatives that enhance the detectability of certain compounds during analysis.
  • Quantitative Analysis: The compound aids in the development of methods for quantifying specific analytes in complex mixtures.

Agrochemical Research

Research into agrochemicals has identified this compound as a potential candidate for developing new pest control solutions. Its biological activity can be harnessed to create more effective agrochemical products aimed at improving crop protection against pests and diseases .

Agrochemical Innovations:

  • Pesticide Development: Studies are ongoing to evaluate its efficacy as an active ingredient in pesticide formulations.
  • Sustainable Agriculture: The compound's potential role in reducing environmental impact through targeted pest control strategies is being explored.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 3,5-Dibromobenzaldehyde are influenced by its electron-withdrawing bromine substituents. Below is a comparison with structurally related aldehydes:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
This compound C₇H₄Br₂O -Br (3,5-positions) 263.91 84–88 Pharmaceuticals, polymers, cross-couplings
3,5-Dibromo-2-hydroxybenzaldehyde C₇H₄Br₂O₂ -Br (3,5), -OH (2) 279.82 Not reported Luminescent materials, metal complexes
4-Hydroxy-3,5-dimethoxybenzaldehyde C₉H₁₀O₄ -OCH₃ (3,5), -OH (4) 182.17 Not reported Spice industry, drug design
4-Hydroxy-3,5-dimethylbenzaldehyde C₉H₁₀O₂ -CH₃ (3,5), -OH (4) 150.17 Not reported Synthetic intermediates
3,5-Dichlorobenzaldehyde C₇H₄Cl₂O -Cl (3,5) 191.01 60–62 Cross-coupling reactions N/A

Reactivity and Electronic Effects

  • Electrophilic Substitution : Bromine’s strong electron-withdrawing effect deactivates the aromatic ring, making this compound less reactive toward electrophiles compared to compounds with electron-donating groups (e.g., -OCH₃ or -CH₃) .
  • Cross-Coupling Reactions: Bromine’s larger atomic size and polarizability enhance its utility in Suzuki and Sonogashira couplings compared to chlorine analogs .
  • Solubility : Hydroxy- and methoxy-substituted derivatives exhibit higher water solubility due to hydrogen bonding, whereas brominated analogs are more lipophilic .

Application-Specific Differences

  • Pharmaceuticals : Bromine’s bioisosteric properties make this compound preferable in drug design over dichloro or hydroxy analogs .
  • Materials Science : Brominated aldehydes are favored in polymer synthesis for their stability and electronic properties, unlike methoxy-substituted compounds, which are more common in dyes .
  • Luminescent Materials : Hydroxy-substituted derivatives (e.g., 3,5-Dibromo-2-hydroxybenzaldehyde) form stable metal complexes for optoelectronic applications, a role less common for this compound .

Research Findings and Case Studies

Key Reactions and Outcomes

  • Mukaiyama-Aldol Reactions: this compound reacts with silyl enol ethers to yield fluorinated ketones with high diastereoselectivity (71–93% yield) .
  • Suzuki Couplings : Pd-PEPPSI-IPr-catalyzed alkylation with dodecylzinc bromide achieves >60% conversion, critical for synthesizing conjugated polymers .
  • Anti-Cancer Agents : Derivatives like DDT26 inhibit breast cancer cell migration by arresting the G1 phase, demonstrating EC₅₀ values <1 μM .

Industrial and Commercial Relevance

  • Commercial Synthesis : Availability from suppliers (e.g., TCI Chemicals) streamlines large-scale production, reducing reliance on in-house halogenation .
  • Cost Efficiency : Brominated compounds are costlier than chloro analogs but offer superior reactivity in high-value applications like pharmaceuticals .

Biological Activity

3,5-Dibromobenzaldehyde (DBB) is an organic compound with the molecular formula C7H4Br2O, characterized by two bromine atoms at the 3 and 5 positions on the benzene ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, including antibacterial properties, potential anticancer effects, and applications in synthesizing biologically active compounds.

Chemical Structure:

  • Molecular Formula: C7H4Br2O
  • Melting Point: 84-88°C
  • Boiling Point: Approximately 287.2°C

Synthesis Methods:
DBB can be synthesized through various methods including:

  • Bromination of Benzaldehyde: Direct bromination leads to the formation of dibromobenzaldehyde.
  • From 1,3,5-Tribromobenzene: A more complex synthesis route can involve tribromobenzene as a starting material.

Antibacterial Properties

DBB has shown significant antibacterial activity against various bacterial strains. Research indicates that derivatives of DBB exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity Assessment
A study evaluated the antibacterial effects of DBB derivatives against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results are summarized in Table 1.

CompoundMinimum Inhibitory Concentration (MIC)
DBBModerate activity
Derivative 1Low activity
Derivative 2High activity against S. aureus
Control (Tetracycline)Very high activity

The presence of bromine substituents was found to enhance the antibacterial properties, suggesting a structure-activity relationship where halogen atoms increase biological efficacy .

Anticancer Potential

DBB has also been investigated for its potential as an anticancer agent. Derivatives synthesized from DBB have shown promise in inhibiting cancer cell proliferation.

Research Findings:

  • Podophyllotoxin Mimetic Synthesis: DBB has been used to create mimetics of podophyllotoxin, a known anticancer compound. These derivatives have demonstrated cytotoxic effects on various cancer cell lines.
  • Mechanism of Action: The anticancer activity may be attributed to the ability of DBB derivatives to induce apoptosis in cancer cells through mitochondrial pathways.

The biological activity of DBB can be attributed to several mechanisms:

  • Interaction with Biomolecules: DBB's structure allows it to interact with various biological targets, influencing cellular processes.
  • Fluorescence Properties: As a building block for novel fluorophores, DBB contributes to compounds with unique optical properties that may have applications in imaging and diagnostics.

Applications in Research and Industry

DBB serves as a crucial building block in organic synthesis, particularly in developing new pharmaceuticals and agrochemicals. Its role in synthesizing blue fluorescent dyes for organic light-emitting diodes (OLEDs) highlights its versatility beyond biological applications.

Q & A

Q. Basic: What are the recommended methods for synthesizing 3,5-Dibromobenzaldehyde with high purity?

Answer:
Two primary methods are widely used:

  • Grignard Reagent Approach : Reacting 3,5-dibromobenzyl alcohol with methylmagnesium chloride under reflux in tetrahydrofuran (THF) yields this compound with 95% efficiency . Critical steps include inert atmosphere maintenance and controlled temperature (0–10°C during quenching).
  • Condensation Reactions : Substituted benzaldehydes (e.g., 4-amino-triazoles) can undergo reflux with this compound in ethanol and glacial acetic acid, followed by solvent evaporation and filtration .
Method Yield Key Conditions Purity
Grignard95%THF, reflux, inert≥97% (GC)
CondensationVariableEthanol, acetic acid≥98% (HPLC)

Q. Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store in airtight containers at 2–8°C , protected from light and moisture. Prolonged exposure to light or heat (>30°C) may degrade the compound .
  • Handling : Use gloves, goggles, and lab coats. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. Advanced: What strategies resolve discrepancies in reported melting points (84–93°C)?

Answer:
Discrepancies arise from impurities (e.g., residual bromine or solvents) or polymorphism . To address:

  • Recrystallization : Purify using ethanol or hexane to isolate the dominant polymorph .
  • Analytical Validation : Cross-check with GC (≥97% purity) and differential scanning calorimetry (DSC) .

Q. Advanced: How is this compound utilized in cross-coupling reactions for pharmaceutical intermediates?

Answer:
It serves as a precursor in Suzuki-Miyaura couplings to synthesize Ambroxol Hydrochloride (a mucolytic agent). Key steps:

React with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole under reflux in ethanol with glacial acetic acid .

Catalyze with Pd(PPh₃)₄ to form biaryl intermediates, followed by reduction and functionalization .

Q. Basic: What analytical techniques confirm the purity and structure of this compound?

Answer:

  • GC/HPLC : Assess purity (≥97% GC recommended) .
  • NMR : Confirm structure via characteristic aldehyde proton (δ 9.8–10.2 ppm) and aromatic signals (δ 7.5–8.1 ppm) .
  • FT-IR : Validate C=O stretch (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. Advanced: How do bromine substituents influence reactivity in nucleophilic aromatic substitution?

Answer:
The meta -substituted bromines create steric hindrance, reducing electrophilicity at the para position. However, the aldehyde group activates the ring, enabling selective substitutions under catalytic conditions (e.g., CuI/1,10-phenanthroline) . Computational studies (DFT) show enhanced charge density at the ortho positions, favoring SNAr mechanisms .

Q. Basic: What are the critical safety considerations for laboratory work?

Answer:

  • Toxicity : Acute exposure risks include respiratory irritation and skin sensitization. Use fume hoods and monitor air quality .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. Advanced: What catalytic systems enhance this compound’s utility in organic synthesis?

Answer:

  • Palladium Catalysts : Pd(OAc)₂/XPhos enables Buchwald-Hartwig aminations for heterocycle synthesis .
  • Photoredox Catalysis : Ru(bpy)₃²⁺ promotes radical bromination under visible light, useful in late-stage functionalization .

Q. Basic: How are synthesis by-products (e.g., di-brominated isomers) minimized?

Answer:

  • Temperature Control : Maintain reflux temperatures below 100°C to prevent over-bromination .
  • Chromatography : Use silica gel columns with ethyl acetate/hexane (1:4) to separate isomers .

Q. Advanced: What computational tools predict this compound’s electronic properties?

Answer:

  • DFT Calculations : Gaussian09 with B3LYP/6-311G(d,p) basis set models HOMO-LUMO gaps and Fukui indices for reactivity prediction .
  • Molecular Dynamics : Simulate solvent interactions (e.g., ethanol vs. DMF) to optimize reaction conditions .

Properties

IUPAC Name

3,5-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDMZIXUGCGKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347485
Record name 3,5-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56990-02-4
Record name 3,5-Dibromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56990-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3,5-dibromobenzylbromide (Lancaster) (20 g, 0.061 mole) in H2O (27 mL) and glacial acetic acid (27 mL) was added hexamethylenetetramine (Aldrich). The reaction mixture was heated at reflux for 2 hours. Concentrated HCl (22 mL) was then added and the refluxing was continued for 30 minutes. After cooling to room temperature, the reaction mixture was poured into H2O (230 mL) and stirred for 10 minutes. The resulting precipitate was filtered, washed with H2O and dried to yield 3,5-dibromobenzaldehyde (11.45 g) as a white solid. MS and NMR were consistent with the desired structure.
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Synthesis routes and methods II

Procedure details

A mixture of 15.7 g (50 mmoles) of 1,3,5-tribromobenzene and 1.344 g (56 mmoles) of magnesium in 200 mL of THF was stirred 5 hrs. At room temperature 7.5 mL (100 mmoles) of DMF was then added at 0° and the reaction mixture was stirred overnight. Solvent was removed in vacuo at room temperature the residue was taken up in 200 mL of ethyl acetate and washed with 6×50 mL of satd. sodium chloride soln. The organic phase was dried over anhyd. MgSO4. Solvent was removed to give a crude solid, which was dissolved in minimum amount of methylene chloride, and applied on silica gel. Elution with 1:9 mixture of ether:hexane mixture containing 3% methylene chloride gave the desired 3,5-dibromobenzaldehyde as white solid.
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Synthesis routes and methods III

Procedure details

0.222 mol of a solution of n-butyllithium in hexane is added dropwise at −80° C. to 0.222 mol of 1,3,5-tribromobenzene in 1.8 liters of ethyl ether. The reaction mixture is stirred at −80° C. for one hour. A solution of 0.222 mol of N,N-dimethylformamide in 50 ml of ethyl ether is slowly added. The temperature is maintained at −80° C. for one hour, before being brought to ambient temperature. Stirring is carried out for one night. 450 ml of 1N hydrochloric acid are added. The reaction mixture is extracted with ether. The organic phases are collected and dried over magnesium sulphate. After filtration and removal of the solvents by evaporation, the crude product is purified by chromatography on a silica column (eluant: cyclohexane/ethyl acetate: 95/5).
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Synthesis routes and methods IV

Procedure details

1.344G (56 mM) of magnesium was added to a solution of 15-7G(50 mM) of 1,3,5-tribromobenzene and the mixture was stirred at room temperature after 5 hours, most of the metal was digested. To the resulting brown Grignard solution was added 7.5 mL (0.1M) of N,N-dimethylformamide at 0° under nitrogen. The resulting mixture was stirred overnight at room temperature. Solvent was removed in vacuo at room temperature. The residue was taken up in 200 mL of ethyl acetate and washed with 6×50 mL of saturated sodium chloride solution, dried over anhydrous MgSO4. Solvent was removed to give a crude solid, which was dissolved in minimum amount of CH2Cl2 and applied on silica gel. Elution with 1:9 mixture of ether:hexane containing methylene chloride gave 45% yield of the desired aldehyde as white solid.
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Synthesis routes and methods V

Procedure details

1.344 G (56 mM) of magnesium was added to a solution of 15-7 G(50 mM) of 1,3,5-tribromobenzene and the mixture was stirred at room temperature after 5 hours, most of the metal was digested. To the resulting brown Grignard solution was added 7.5 mL (0.1M) of N,N-dimethylformamide at 0° under nitrogen. The resulting mixture was stirred overnight at room temperature. Solvent was removed in vacuo at room temperature. The residue was taken up in 200 mL of ethyl acetate and washed with 6×50 mL of saturated sodium chloride solution, dried over anhydrous MgSO4. Solvent was removed to give a crude solid, which was dissolved in minimum amount of CH2Cl2 and applied on silica gel. Elution with 1:9 mixture of ether:hexane containing methylene chloride gave 45% yield of the desired aldehyde as white solid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromobenzaldehyde
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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